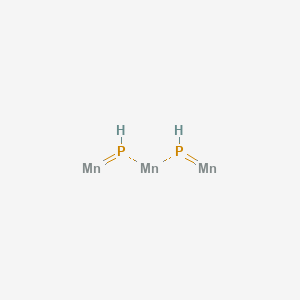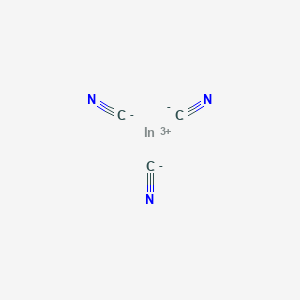
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II), also known as Nickel TPP, is a compound with the empirical formula C44H28N4Ni . It is a solid substance with a dye content of ≥95% . The compound is often used as a catalyst .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) consists of a nickel atom at the center of a porphyrin ring, which is surrounded by four phenyl groups . The molecular weight of the compound is 671.41 .Physical And Chemical Properties Analysis
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is a solid substance . It has a maximum absorption wavelength (λmax) of 525 nm . The compound is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Catalyst in Chemical Reactions
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) is used as a catalyst in various chemical reactions . The nickel core of the compound can facilitate a variety of transformations, making it a versatile tool in synthetic chemistry .
Decomposition of Cycloheptatriene Endoperoxides
This compound has been used in the decomposition of substituted cycloheptatriene endoperoxides in the synthesis of unsymmetrically substituted dihydrooxepines . This highlights its potential in facilitating complex organic transformations .
Solar Cell Applications
The roughness of thin films made from 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) can enhance light absorption, which can improve solar cell efficiency . This suggests that the compound could play a significant role in the development of more efficient solar energy technologies .
Dye Content
The compound has a high dye content of over 95% . This property could make it useful in various applications that require high-quality dyes, such as textile manufacturing and ink production .
Photonic & Optical Materials
Given its properties, 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) can be used in the development of photonic and optical materials . These materials have a wide range of applications, from telecommunications to medical imaging .
Transition Metal Catalysts
As a transition metal complex, this compound can serve as a catalyst in a variety of chemical reactions . Transition metal catalysts are crucial in many industrial processes, including the production of polymers and pharmaceuticals .
Safety and Hazards
The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or inhalation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "pyrrole", "benzaldehyde", "aniline", "nickel acetate tetrahydrate", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-nitro-10,15,20-triphenylporphyrin by reacting 4-nitrobenzaldehyde and pyrrole in refluxing acetic acid with sodium acetate as a catalyst.", "Step 2: Reduction of 5-nitro-10,15,20-triphenylporphyrin to 5-amino-10,15,20-triphenylporphyrin using sodium borohydride in ethanol.", "Step 3: Synthesis of 5,10,15,20-tetraphenylporphyrin by reacting 5-amino-10,15,20-triphenylporphyrin and benzaldehyde in refluxing acetic acid with sodium acetate as a catalyst.", "Step 4: Synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine nickel(II) by reacting 5,10,15,20-tetraphenylporphyrin and nickel acetate tetrahydrate in tetrahydrofuran with sodium acetate as a catalyst.", "Step 5: Purification of the final product by recrystallization from chloroform." ] } | |
CAS-Nummer |
14172-92-0 |
Produktname |
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) |
Molekularformel |
C44H28N4Ni |
Molekulargewicht |
671.41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



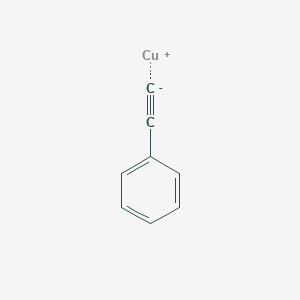
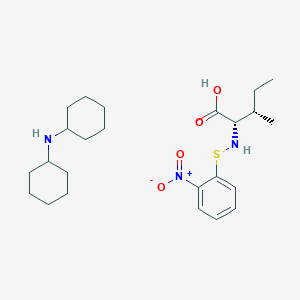


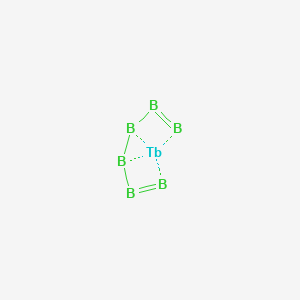
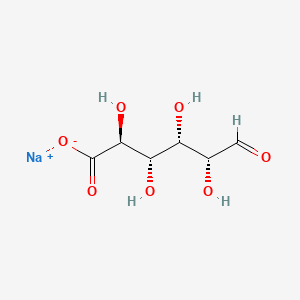
methyl}diazene](/img/structure/B1143524.png)
